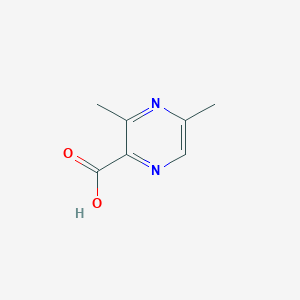

3,5-Dimethylpyrazine-2-carboxylic acid

Description

BenchChem offers high-quality 3,5-Dimethylpyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTHZBYYZUTCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700239 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946493-27-2 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethylpyrazine-2-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals

Abstract

Pyrazine derivatives are fundamental scaffolds in medicinal chemistry, lauded for their diverse pharmacological activities. Among these, 3,5-Dimethylpyrazine-2-carboxylic acid serves as a crucial building block for several active pharmaceutical ingredients. While its molecular structure is well-defined, a definitive single-crystal X-ray diffraction study remains elusive in the public domain. This technical guide, therefore, provides a comprehensive, predictive analysis of its crystalline state. We delve into established synthesis and crystallization protocols, offer a detailed theoretical exploration of its likely crystal packing and supramolecular architecture based on known pyrazinic acid crystal behaviors, and outline the spectroscopic techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the solid-state chemistry and drug development of pyrazine-based compounds.

Introduction: The Significance of Pyrazine Carboxylic Acids in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged structure in drug design. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The addition of a carboxylic acid moiety, as seen in 3,5-Dimethylpyrazine-2-carboxylic acid, introduces a key functional group capable of forming strong hydrogen bonds, which is pivotal for molecular recognition at biological targets and for the formation of stable crystalline lattices. Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development, as it governs critical physicochemical properties such as solubility, stability, and bioavailability.

Synthesis and Crystallization

The reliable synthesis of high-purity 3,5-Dimethylpyrazine-2-carboxylic acid is the prerequisite for any subsequent structural and biological studies. The most prevalent synthetic route involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.

Synthetic Protocol: Selective Oxidation

A common and effective method for the synthesis is the oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate (KMnO₄)[1][2]. The selectivity of the mono-oxidation is a critical aspect of this synthesis, as over-oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid as a by-product[2].

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dimethylpyrazine in water, an aqueous solution of potassium permanganate is added dropwise. The reaction is typically performed at an elevated temperature (e.g., 50-80°C)[1]. The molar ratio of the reactants is carefully controlled to favor mono-oxidation[2].

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filtrate is then acidified (e.g., with HCl) to a pH of 1.0-4.0 to precipitate the carboxylic acid[3].

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Causality Behind Experimental Choices: The use of an aqueous medium and controlled temperature is crucial for managing the exothermicity of the oxidation reaction and for enhancing the selectivity towards the desired product. The final acidification step is necessary to protonate the carboxylate salt, rendering it insoluble for isolation.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is an empirical science that often requires screening various conditions. For pyrazine carboxylic acids, slow evaporation from a suitable solvent is a commonly employed technique.

Experimental Protocol:

-

Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. Ethanol, methanol, or acetone-water mixtures are good starting points.

-

Solution Preparation: A saturated or near-saturated solution of the purified 3,5-Dimethylpyrazine-2-carboxylic acid is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Crystallization: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

Self-Validating System: The quality of the resulting crystals should be initially assessed under a microscope for well-defined facets and lack of twinning. The ultimate validation is their performance in a single-crystal X-ray diffractometer.

Predicted Crystal Structure and Supramolecular Analysis

In the absence of an experimentally determined structure, we can predict the crystal packing of 3,5-Dimethylpyrazine-2-carboxylic acid by analyzing the known crystal structures of analogous compounds. The supramolecular assembly will be dictated by the interplay of hydrogen bonds involving the carboxylic acid group and the pyrazine nitrogen atoms.

Dominant Supramolecular Synthons

The study of pyrazine carboxylic acids has revealed recurrent and predictable hydrogen bonding patterns, known as supramolecular synthons[4]. For pyrazine monocarboxylic acids, the most prominent interaction is the acid-pyridine heterodimer , formed by an O-H···N hydrogen bond between the carboxylic acid's hydroxyl group and a pyrazine nitrogen atom[4].

Another possibility, though less common in the presence of a basic nitrogen atom, is the acid-acid homodimer , where two carboxylic acid groups form a cyclic motif with two O-H···O hydrogen bonds.

Predicted Crystal Packing

Given the molecular structure of 3,5-Dimethylpyrazine-2-carboxylic acid, the carboxylic acid group is sterically hindered by the adjacent methyl group at position 3. This steric hindrance might influence the formation of the typical planar acid-acid dimer. Therefore, it is highly probable that the crystal structure will be dominated by the more sterically accessible O-H···N hydrogen bond, leading to the formation of chains or layers propagated by the acid-pyridine heterodimer. The second nitrogen atom of the pyrazine ring, not involved in the primary hydrogen bond, could then act as an acceptor for weaker C-H···N interactions, further stabilizing the three-dimensional network.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of the synthesized compound and provides insights that would corroborate a future crystal structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a singlet for the remaining pyrazine ring proton, and two singlets for the two non-equivalent methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

δ 8.64 (s, 1H): Pyrazine ring proton.[5]

-

δ 2.97 (s, 3H): Methyl group protons.[5]

-

δ 2.62 (s, 3H): Methyl group protons.[5]

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the four pyrazine ring carbons (three of which are quaternary), and the two methyl carbons.

-

δ 164.2: Carboxylic acid carbon.[5]

-

δ 154.7, 150.2, 148.8, 138.0: Pyrazine ring carbons.[5]

-

δ 23.6, 21.4: Methyl group carbons.[5]

| Assignment | ¹H NMR Chemical Shift (ppm) [5] | ¹³C NMR Chemical Shift (ppm) [5] |

| Pyrazine-H | 8.64 | - |

| -COOH | Broad singlet | 164.2 |

| Pyrazine-C | - | 154.7, 150.2, 148.8, 138.0 |

| -CH₃ | 2.97 | 23.6 |

| -CH₃ | 2.62 | 21.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups and probing hydrogen bonding in the solid state.

-

~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, typically broad due to hydrogen bonding.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid. The position of this band is sensitive to the hydrogen bonding environment; a shift to lower wavenumbers compared to the free acid would indicate strong hydrogen bonding.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazine ring.

-

~1300-1200 cm⁻¹: C-O stretching and O-H bending vibrations.

Experimental and Predictive Workflow

The comprehensive analysis of the crystal structure of 3,5-Dimethylpyrazine-2-carboxylic acid involves a synergistic approach combining synthesis, crystallization, spectroscopic analysis, and computational prediction.

Conclusion

While an experimentally determined crystal structure of 3,5-Dimethylpyrazine-2-carboxylic acid is not yet available in the public domain, a robust predictive analysis is possible based on the well-established principles of supramolecular chemistry and the known crystal structures of related pyrazine carboxylic acids. This guide provides a comprehensive framework for its synthesis, crystallization, and spectroscopic characterization. The predicted dominance of the acid-pyridine heterodimer synthon offers a strong hypothesis for the crystal packing of this important pharmaceutical intermediate. The protocols and analyses presented herein are intended to empower researchers in their efforts to further investigate the solid-state properties of this and related compounds, ultimately contributing to the development of new and improved pharmaceutical products.

References

- Liang, D., Lang, R., Buettner, A., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.

-

LookChem. (n.d.). Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. Retrieved from [Link]

- Arhangelskis, M., Lloyd, G. O., & Jones, W. (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 14(13), 4437-4445.

- Google Patents. (n.d.). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.

- Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

-

Hilaris Publisher. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Abstract. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

- Arhangelskis, M., Lloyd, G. O., & Jones, W. (2012). Mechanochemical synthesis of pyrazine : dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 14(13), 4437-4445.

-

ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

ACS Publications. (n.d.). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Co-Crystals of Carboxylic Acids. 22. The Adducts of Pyrazine-2,3-dicarboxylic Acid with 2-Aminobenzoic Acid (1:2) and 3-Aminobenzoic Acid (1:1 Dihydrate). Retrieved from [Link]

-

Lang, R., Liang, D., & Hofmann, T. (n.d.). Supporting Information - Metabolites of key flavor compound 2,3,5-trimethylpyrazine in human urine. Retrieved from [Link]

- Desiraju, G. R., et al. (2000). Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. Crystal Growth & Design, 1(2), 103-105.

Sources

- 1. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 2. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 4. Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Landscape of Pyrazine-2-Carboxylic Acids: A Focus on 3,5-Dimethylpyrazine-2-carboxylic acid

Foreword

The pyrazine moiety, a nitrogen-containing heterocyclic ring, represents a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds.[1][2][3][4] From established pharmaceuticals to novel investigational agents, the pyrazine scaffold has demonstrated a remarkable versatility in engaging with biological targets. This technical guide delves into the biological activities associated with pyrazine-2-carboxylic acids and their derivatives, with a specific focus on the potential of 3,5-Dimethylpyrazine-2-carboxylic acid. While direct and extensive research on this particular molecule is emerging, its structural relationship to a class of compounds with known pharmacological properties warrants a thorough examination. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, field-proven experimental insights, and a forward-looking perspective on this promising chemical entity.

The Pyrazine-2-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[5] This arrangement imparts unique electronic properties that facilitate interactions with a multitude of biological targets, including enzymes and receptors.[2] The addition of a carboxylic acid group at the 2-position further enhances the molecule's potential for biological activity by providing a key site for hydrogen bonding and salt bridge formation, crucial interactions in many ligand-receptor binding events.

Pyrazine-2-carboxylic acid is the parent compound of this class and is notably the active metabolite of the first-line antitubercular drug, pyrazinamide.[6] This fundamental observation has spurred significant interest in the synthesis and biological evaluation of a vast number of derivatives, revealing a broad spectrum of pharmacological activities.

Biological Activities of Pyrazine-2-Carboxylic Acid Derivatives

The inherent biological activity of the pyrazine-2-carboxylic acid scaffold has been leveraged through the synthesis of numerous derivatives. These modifications, often involving substitutions on the pyrazine ring or derivatization of the carboxylic acid group, have led to the discovery of compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The pyrazine core is a well-established pharmacophore in the development of antimicrobial agents. The prototypical example, pyrazinamide, underscores the potential of this class of compounds in combating infectious diseases.

-

Antitubercular Activity: A significant body of research has focused on the development of pyrazine-2-carboxylic acid derivatives as antitubercular agents. For instance, certain substituted 5-aroylpyrazine-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis.[7] Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated 90% inhibition against this bacterium.[7] Amide derivatives of substituted pyrazine-2-carboxylic acids have also been investigated, with some showing significant antituberculotic activity.[8]

-

Antifungal and Antibacterial Activity: Beyond mycobacteria, pyrazine derivatives have demonstrated efficacy against a range of other microbial pathogens. Thioamide derivatives of 5-aroylpyrazine-2-carboxylic acids have been shown to possess higher in vitro antimicrobial activity than their corresponding amides, with some compounds exhibiting potent antifungal effects against Trichophyton mentagrophytes.[7] Furthermore, novel pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties have exhibited good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[9]

Anticancer Activity

The pyrazine scaffold is increasingly recognized for its potential in the development of anticancer therapeutics.[10] Pyrazine derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

-

Kinase Inhibition: Many pyrazine-based anticancer agents function by inhibiting kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[11] These small molecules typically bind to the ATP-binding pocket of the target kinase, interfering with its function.[11]

-

Cytotoxicity and Apoptosis Induction: Studies on chalcone-pyrazine hybrids have revealed compounds with potent inhibitory effects on cancer cell lines such as BEL-7402, with some derivatives inducing apoptosis.[3] Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also displayed significant anticancer activity against Ehrlich ascites tumor cells.[12]

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazine-containing compounds have emerged as promising candidates in this area.[1][2]

-

Modulation of Inflammatory Pathways: Pyrazine derivatives can influence key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[2] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and swelling.[2] Additionally, some pyrazine derivatives have been shown to suppress the production of nitric oxide (NO), another important inflammatory mediator.[3]

3,5-Dimethylpyrazine-2-carboxylic acid: A Metabolite with Untapped Potential

While a large body of research exists for various pyrazine-2-carboxylic acid derivatives, direct studies on the biological activity of 3,5-Dimethylpyrazine-2-carboxylic acid are limited. However, its presence as a major metabolite of 2,3,5-trimethylpyrazine found in human urine after coffee consumption is a significant finding.[13] This confirms that the compound is formed and circulates in biological systems, making the investigation of its intrinsic biological activities a compelling area for future research.

Based on the structure-activity relationships of related pyrazine derivatives, it is plausible that 3,5-Dimethylpyrazine-2-carboxylic acid may possess some of the biological activities discussed above. The presence of the pyrazine-2-carboxylic acid core suggests potential for antimicrobial and anticancer activities. The methyl substitutions at the 3 and 5 positions will influence the molecule's lipophilicity and steric properties, which could in turn modulate its interaction with biological targets.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of 3,5-Dimethylpyrazine-2-carboxylic acid and its derivatives, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers in the field.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][14]

Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum: Aseptically transfer a few colonies of the test microorganism into a sterile broth and incubate to achieve a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a stock solution of 3,5-Dimethylpyrazine-2-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with a known antibiotic) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3,5-Dimethylpyrazine-2-carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay

The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory activity.

Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of 3,5-Dimethylpyrazine-2-carboxylic acid for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

Data Summary and Visualization

To facilitate the comparison of biological activity data, results should be presented in a clear and structured format.

Table 1: Hypothetical Biological Activity Data for Pyrazine Derivatives

| Compound | Target/Cell Line | Assay | IC50/MIC (µM) | Reference |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | M. tuberculosis | Inhibition Assay | - (90% inhibition) | [7] |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | MIC | 6.25 µg/mL | [16] |

| Chalcone-Pyrazine Derivative 48 | BEL-7402 | MTT Assay | 10.74 | [17] |

| 3,5-Dimethylpyrazine-2-carboxylic acid | - | - | Data not available | - |

Diagram 1: General Workflow for In Vitro Biological Activity Screening

Caption: A generalized workflow for the in vitro screening of a test compound.

Diagram 2: Potential Mechanism of Anti-inflammatory Action

Caption: Putative anti-inflammatory mechanism of pyrazine derivatives.

Future Directions and Conclusion

The pyrazine-2-carboxylic acid scaffold remains a fertile ground for the discovery of new therapeutic agents. While the biological activities of many of its derivatives are well-documented, 3,5-Dimethylpyrazine-2-carboxylic acid represents a largely unexplored entity. Its confirmed presence as a human metabolite makes it a particularly intriguing candidate for further investigation.

Future research should focus on the systematic evaluation of 3,5-Dimethylpyrazine-2-carboxylic acid in a battery of in vitro and in vivo models to elucidate its potential antimicrobial, anticancer, and anti-inflammatory properties. A thorough investigation of its mechanism of action and structure-activity relationships will be crucial for guiding the design of more potent and selective analogs. The synthesis of a focused library of related compounds, varying the substituents on the pyrazine ring, could provide valuable insights into the key structural features required for optimal biological activity.

References

-

Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. (n.d.). IEASRJ. Retrieved January 7, 2026, from [Link]

-

Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Gerokonstantis, D. T., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Pharmaceuticals, 13(10), 293. [Link]

-

Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1924. [Link]

-

Kumar, A., et al. (2010). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 72(4), 458-464. [Link]

-

Christodoulou, M. S., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(19), 6535. [Link]

-

Sporer, F., et al. (2018). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. AMB Express, 8(1), 54. [Link]

-

Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4165-4195. [Link]

-

Filali, M., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2). [Link]

-

Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

-

Dolezal, M., et al. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111. [Link]

-

Jones, R. J., et al. (1995). Synthesis and structure-activity relationships of 2-pyrazinylcarboxamidobenzoates and beta-ionylideneacetamidobenzoates with retinoidal activity. Journal of Medicinal Chemistry, 38(1), 209-220. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(11), 849-869. [Link]

-

Gabr, I. M., & El-Nahas, A. M. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]

-

Dolezal, M., et al. (2002). Synthesis of Some Anilides of Substituted Pyrazine-2-carboxylic Acids and Their Photosynthesis-inhibiting Activity. ResearchGate. [Link]

-

Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]

-

Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57-S63. [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Zhang, G., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01639-19. [Link]

-

PubChem. (n.d.). 3,6-Dimethylpyrazine-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Liu, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2246. [Link]

-

FooDB. (n.d.). Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021). Retrieved January 7, 2026, from [Link]

-

Burdock, G. A., & Carabin, I. G. (2007). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 45(10), 1861-1873. [Link]

-

Lang, R., et al. (2023). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 71(1), 569-578. [Link]

-

Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ieasrj.com [ieasrj.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]

- 6. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethylpyrazine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the spectroscopic data for 3,5-Dimethylpyrazine-2-carboxylic acid, a significant heterocyclic compound identified as a key metabolite of the flavor component 2,3,5-trimethylpyrazine found in foods like roasted coffee.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering in-depth analysis and field-proven insights into its structural elucidation through modern spectroscopic techniques.

Molecular Structure and Spectroscopic Relevance

3,5-Dimethylpyrazine-2-carboxylic acid (C₇H₈N₂O₂) is an aromatic heterocyclic compound. Its structure, featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, quantification, and the study of its metabolic pathways. The strategic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3,5-Dimethylpyrazine-2-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of hydrogen atoms in the molecule. The spectrum of 3,5-Dimethylpyrazine-2-carboxylic acid is characterized by its simplicity, owing to the molecule's structure.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylpyrazine-2-carboxylic acid [1][2][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.64 | Singlet (s) | 1H | Pyrazine C6-H |

| 2.97 | Singlet (s) | 3H | Carboxyl C2-CH₃ (ortho) |

| 2.62 | Singlet (s) | 3H | Pyrazine C5-CH₃ |

Expertise & Insights: The downfield chemical shift of the C6-H proton (8.64 ppm) is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms within the aromatic pyrazine ring.[5] The absence of splitting (singlet multiplicity) for all signals confirms the absence of adjacent, non-equivalent protons. The methyl group at the C2 position (2.97 ppm), being ortho to the electron-withdrawing carboxylic acid, is slightly more deshielded than the methyl group at the C5 position (2.62 ppm).

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyrazine-2-carboxylic acid [1][2][4]

| Chemical Shift (δ, ppm) | Assignment |

| 164.2 | Carboxylic Acid (C=O) |

| 154.7 | Pyrazine C5 |

| 150.2 | Pyrazine C3 |

| 148.8 | Pyrazine C2 |

| 138.0 | Pyrazine C6 |

| 23.6 | Methyl C (from C2) |

| 21.4 | Methyl C (from C5) |

Expertise & Insights: The chemical shifts of the ring carbons are in the aromatic region, with the carbons adjacent to nitrogen atoms (C2, C3, C5) appearing at lower field strengths due to electronegativity. The carboxylic acid carbonyl carbon is characteristically found at the most downfield position (164.2 ppm).[6]

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is predicated on meticulous sample preparation and parameter optimization.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Trustworthiness through Self-Validation: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[3] The consistency between the ¹H and ¹³C data provides a self-validating system. For instance, the presence of three distinct proton environments and seven unique carbon environments perfectly matches the molecular structure of 3,5-Dimethylpyrazine-2-carboxylic acid. Advanced 2D NMR techniques like HSQC and HMBC could be employed to further confirm the C-H connectivities if the structure were unknown.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, and for gaining structural insights through fragmentation analysis.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is critical for determining the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for 3,5-Dimethylpyrazine-2-carboxylic acid [1][2]

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ (C₇H₉N₂O₂⁺) | 153.0664 | 153.0667 | LC-TOF-MS |

Expertise & Insights: The use of a soft ionization technique like Electrospray Ionization (ESI), coupled with a Time-of-Flight (TOF) analyzer, allows for the gentle ionization of the molecule, primarily forming the protonated species [M+H]⁺.[8] The excellent agreement between the calculated and observed mass-to-charge ratio (m/z) with an error of just a few parts per million (ppm) provides high confidence in the elemental formula C₇H₈N₂O₂.[9]

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves the fragmentation of a selected precursor ion (in this case, m/z 153.1) to generate product ions, which reveal structural details.

Table 4: MS/MS Fragmentation Data for the [M+H]⁺ Ion of 3,5-Dimethylpyrazine-2-carboxylic acid [1][2]

| Precursor Ion (m/z) | Product Ions (m/z) | Relative Abundance | Plausible Neutral Loss |

| 153.1 | 135.0 | 12% | H₂O (18 Da) |

| 153.1 | 109.0 | 7% | CO₂ (44 Da) |

| 153.1 | 107.0 | 28% | H₂O + CO (46 Da) |

Expertise & Insights: The fragmentation pattern is consistent with the structure of a carboxylic acid. The loss of water (18 Da) from the protonated molecule is a common fragmentation pathway for carboxylic acids.[10][11] The loss of carbon dioxide (44 Da) via decarboxylation is also a characteristic fragmentation.[10] The combination of these fragmentation patterns provides strong evidence for the presence of the carboxylic acid functional group attached to the dimethylpyrazine core.

Workflow for LC-MS/MS Analysis

Caption: Typical workflow for structural analysis by LC-MS/MS.

Vibrational Spectroscopy (FTIR)

Table 5: Predicted Key IR Absorption Bands for 3,5-Dimethylpyrazine-2-carboxylic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~2950-2850 | C-H stretch | Methyl groups |

| ~1710-1680 | C=O stretch | Carboxylic Acid Dimer |

| ~1600-1450 | C=C and C=N ring stretches | Pyrazine Ring |

| ~1300 | O-H in-plane bend / C-O stretch | Carboxylic Acid |

Expertise & Insights: The most telling feature in the IR spectrum would be the very broad O-H stretching band from 2500-3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[13] This would overlap with the C-H stretching vibrations of the methyl groups. A strong carbonyl (C=O) absorption around 1700 cm⁻¹ is also a definitive indicator of the carboxylic acid group. The pyrazine ring itself will contribute to several bands in the 1600-1450 cm⁻¹ region.[1][12]

UV-Visible Spectroscopy

The electronic absorption spectrum of 3,5-Dimethylpyrazine-2-carboxylic acid is expected to show absorptions characteristic of aromatic N-heterocyclic compounds.

Expertise & Insights: Pyrazine and its derivatives typically exhibit two main types of electronic transitions in the UV-Vis region:[14]

-

n → π* Transitions: These are lower energy (longer wavelength, ~300-350 nm) transitions involving the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an anti-bonding π* orbital. These bands are typically of low intensity.

-

π → π* Transitions: These higher energy (shorter wavelength, ~250-280 nm) transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These bands are generally much more intense.

The presence of the carboxylic acid and methyl substituents will cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima compared to unsubstituted pyrazine, but the overall pattern is expected to be retained.[15] The analysis of solvent effects can be a powerful tool: n → π* transitions typically exhibit a blue shift (hypsochromic shift) in polar solvents, while π → π* transitions often show a red shift (bathochromic shift).[14]

Conclusion

The structural characterization of 3,5-Dimethylpyrazine-2-carboxylic acid is comprehensively achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers structural clues through fragmentation. Although specific experimental IR and UV-Vis spectra are not detailed here, a solid predictive analysis based on known data for related compounds allows for the confident assignment of key vibrational and electronic transitions. The protocols and interpretive logic presented in this guide form a robust framework for the analysis of this molecule and other related heterocyclic compounds in research and development settings.

References

-

Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Available at: [Link][1][16]

-

Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Available at: [Link][2]

-

Soptrajan, B., & Stefov, V. (1993). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2). Available at: [Link][1][12]

-

Biemann, K. (1990). Methodology for Accurate Mass Measurement of Small Molecules. Methods in Enzymology. Available at: [Link][17]

-

Science.gov. (n.d.). Pyrazine derivatives evaluated: Topics. Available at: [Link][15]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link][13]

-

Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]

-

Supporting Information for Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). ACS Publications. Available at: [Link][4]

-

Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PubMed. Available at: [Link][3]

-

McMurry, J. (2023). Mass Spectrometry of Small Molecules. OpenStax. Available at: [Link][4]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link][7]

-

Callis, P. R. (2017). Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University. Available at: [Link][14]

-

Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. Available at: [Link][8]

-

Chalk, R. (2021). Small Molecule Accurate Mass Analysis. YouTube. Available at: [Link][9]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][10]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link][18]

-

LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. Available at: [Link][19]

-

Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkat USA. Available at: [Link][6]

-

Abraham, R. J., & Thomas, W. A. (n.d.). Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link][5]

-

Dr. Preeti Kaur. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Available at: [Link][11]

Sources

- 1. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. arkat-usa.org [arkat-usa.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. chemistry.montana.edu [chemistry.montana.edu]

- 15. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 17. rsc.org [rsc.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 3,5-Dimethylpyrazine-2-carboxylic acid

An In-depth Technical Guide to 3,5-Dimethylpyrazine-2-carboxylic Acid

Introduction

3,5-Dimethylpyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest to researchers in flavor science and drug development. As a prominent metabolite of 2,3,5-trimethylpyrazine, a key flavor compound formed during the Maillard reaction in roasted foods like coffee, its study provides insights into human metabolism of dietary compounds[1][2][3]. Furthermore, the pyrazine-carboxylic acid scaffold is a valuable pharmacophore, with related molecules serving as intermediates in the synthesis of drugs for treating diabetes and high cholesterol[4][5][6]. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 3,5-Dimethylpyrazine-2-carboxylic acid determine its behavior in biological and chemical systems. These properties are essential for designing experimental protocols, developing analytical methods, and predicting its pharmacokinetic profile.

Summary of Core Properties

A compilation of the key identifiers and properties for 3,5-Dimethylpyrazine-2-carboxylic acid is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3,5-Dimethylpyrazine-2-carboxylic acid | - |

| CAS Number | 946493-27-2 | [7] |

| Molecular Formula | C₇H₈N₂O₂ | [1][7] |

| Molecular Weight | 152.15 g/mol | [1][7] |

| Physical Form | Expected to be a solid at room temperature | Inferred |

| Purity | Commercially available at ≥97% | [7] |

Solubility

Acidity (pKa)

The pKa value is critical for understanding the ionization state of the molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa for 3,5-Dimethylpyrazine-2-carboxylic acid has not been reported. However, the pKa of the structurally similar 3-Methylpyrazine-2-carboxylic acid is approximately 3.6[9]. Given the electron-withdrawing nature of the pyrazine ring and the presence of the additional methyl group, the pKa of 3,5-Dimethylpyrazine-2-carboxylic acid is expected to be in a similar range, indicative of a moderately weak acid.

Spectroscopic Profile

The characterization and identification of 3,5-Dimethylpyrazine-2-carboxylic acid rely heavily on modern spectroscopic techniques. The following data has been reported in the literature, providing a definitive fingerprint for the molecule[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.64 (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6), deshielded by the adjacent nitrogen atoms and the carboxylic acid group.

-

δ 2.97 (s, 3H): This singlet is assigned to the protons of the methyl group at the C-3 position.

-

δ 2.62 (s, 3H): This singlet corresponds to the protons of the methyl group at the C-5 position.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 164.2: Carbonyl carbon of the carboxylic acid group.

-

δ 154.7, 150.2, 148.8, 138.0: Aromatic carbons of the pyrazine ring.

-

δ 23.6, 21.4: Carbons of the two methyl groups.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (LC-TOF-MS):

-

Calculated m/z: 153.0664 [M+H]⁺ for C₇H₉N₂O₂⁺

-

Observed m/z: 153.0667 [M+H]⁺

-

-

Tandem Mass Spectrometry (MS/MS) Fragments (ESI+):

-

153.1 (100%): The parent ion [M+H]⁺.

-

135.0: Corresponds to the loss of H₂O from the parent ion.

-

107.0: Likely corresponds to the subsequent loss of CO (carbonyl group).

-

Synthesis and Reactivity

Synthesis Pathway

3,5-Dimethylpyrazine-2-carboxylic acid can be synthesized from its corresponding alcohol, 3,5-Dimethyl-2-pyrazinemethanol[1]. This transformation is a standard oxidation reaction.

Caption: Workflow for the potentiometric determination of pKa.

Conclusion

3,5-Dimethylpyrazine-2-carboxylic acid is a molecule with well-defined structural and spectroscopic properties. Its identity as a human metabolite of a common flavor compound makes it relevant for studies in food science and toxicology. The presence of the versatile carboxylic acid functional group on the pyrazine core makes it and its derivatives attractive candidates for further investigation in medicinal chemistry and drug discovery. The technical data and protocols compiled in this guide serve as a foundational resource for scientists working with this compound.

References

- Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.

- Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.

- Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.

- MedchemExpress. (n.d.). 5-Methylpyrazine-2-carboxylic acid | Biochemical Reagent. MedchemExpress.com.

- Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Thoreauchem. (n.d.). 3,5-DiMethylpyrazine-2-carboxylic acid-946493-27-2. Thoreauchem.

- Dick, T. P., et al. (2021). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals.

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl.

- Bouling Chemical Co., Limited. (n.d.). 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards. China Chemical Manufacturer.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3,5-DiMethylpyrazine-2-carboxylic acid-946493-27-2 - Thoreauchem [thoreauchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]

An In-Depth Technical Guide to 3,5-Dimethylpyrazine-2-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazine-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in various scientific fields, from flavor chemistry to pharmacology. Its presence as a key metabolite of 2,3,5-trimethylpyrazine, a prominent flavor component in roasted foods like coffee, underscores its biological relevance.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 3,5-Dimethylpyrazine-2-carboxylic acid, offering valuable insights for researchers and professionals in drug development and related disciplines.

Historical Context: The Dawn of Pyrazine Chemistry

Modern Synthesis and Characterization

A reliable and well-documented method for the synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid involves the oxidation of its corresponding alcohol, 3,5-dimethyl-2-pyrazinemethanol. This contemporary protocol provides a high-purity product suitable for research and development purposes.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazine-2-carboxylic Acid

This protocol is adapted from modern synthetic methodologies and provides a clear pathway to obtain the target compound.

Step 1: Synthesis of 3,5-Dimethyl-2-pyrazinemethanol

The precursor alcohol is synthesized from 2,3,5-trimethylpyrazine.

-

Reaction: 2,3,5-Trimethylpyrazine is oxidized to a mixture of isomeric pyrazinemethanols.

-

Procedure:

-

2,3,5-Trimethylpyrazine is slowly added to glacial acetic acid at 0 °C.

-

The mixture is allowed to reach room temperature and then treated with 30% hydrogen peroxide.

-

The reaction mixture is heated and stirred, followed by the addition of more hydrogen peroxide.

-

After an extended stirring period, water is added, and the volume is reduced by evaporation. This is repeated multiple times.

-

The pH is adjusted to 9 with a saturated potassium carbonate solution.

-

The aqueous solution is extracted multiple times with dichloromethane (DCM).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting mixture of 3,6-dimethyl-2-pyrazinemethanol and 3,5-dimethyl-2-pyrazinemethanol is separated by flash chromatography.

-

Step 2: Oxidation to 3,5-Dimethylpyrazine-2-carboxylic Acid

The isolated 3,5-dimethyl-2-pyrazinemethanol is then oxidized to the carboxylic acid.

-

Reaction: The primary alcohol is oxidized to a carboxylic acid using potassium permanganate.

-

Procedure:

-

3,5-Dimethyl-2-pyrazinemethanol is dissolved in distilled water.

-

An aqueous solution of potassium permanganate is added slowly with stirring.

-

After the addition is complete, stirring is continued.

-

The mixture is centrifuged to precipitate manganese dioxide.

-

The supernatant is collected and acidified with concentrated hydrochloric acid.

-

The acidified solution is extracted multiple times with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate and evaporated to yield 3,5-Dimethylpyrazine-2-carboxylic acid.[1]

-

Characterization Data

The identity and purity of the synthesized 3,5-Dimethylpyrazine-2-carboxylic acid can be confirmed by various analytical techniques.

| Technique | Observed Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 |

| LC-TOF-MS (m/z) | [M+H]⁺ calculated for C₇H₉N₂O₂: 153.0664; found: 153.0667 |

Table 1: Spectroscopic and spectrometric data for the characterization of 3,5-Dimethylpyrazine-2-carboxylic acid.[1]

Biological Significance and Applications

The primary known biological role of 3,5-Dimethylpyrazine-2-carboxylic acid is as a significant metabolite of 2,3,5-trimethylpyrazine. This precursor is a key flavor compound found in many roasted and fermented foods, most notably coffee. Human intervention studies have demonstrated that after the consumption of coffee, 2,3,5-trimethylpyrazine is metabolized in the body, with 3,5-Dimethylpyrazine-2-carboxylic acid being one of the quantitatively dominant metabolites excreted in urine.[1]

This metabolic link highlights the bioavailability of dietary pyrazines and their interaction with human metabolic pathways. The formation of this carboxylic acid derivative is a result of the in vivo oxidation of one of the methyl groups of the parent trimethylpyrazine.

Figure 1: Simplified metabolic pathway illustrating the conversion of dietary 2,3,5-trimethylpyrazine to 3,5-dimethylpyrazine-2-carboxylic acid in the human body.

The broader class of pyrazine carboxylic acids and their derivatives have been investigated for a range of biological activities. For instance, pyrazinamide, an amide of pyrazinoic acid, is a first-line medication for the treatment of tuberculosis. This suggests that the pyrazine carboxylic acid scaffold is a promising starting point for the design and development of novel therapeutic agents.

Future Directions and Research Opportunities

The established role of 3,5-Dimethylpyrazine-2-carboxylic acid as a human metabolite opens up several avenues for future research:

-

Pharmacokinetic Studies: Detailed pharmacokinetic studies could elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its precursors.

-

Bioactivity Screening: Screening 3,5-Dimethylpyrazine-2-carboxylic acid and its derivatives for various biological activities, including antimicrobial and anticancer properties, could lead to the discovery of new drug candidates.

-

Flavor Science: A deeper understanding of the metabolic fate of flavor compounds like 2,3,5-trimethylpyrazine can provide insights into the sensory perception and potential physiological effects of different foods.

Conclusion

3,5-Dimethylpyrazine-2-carboxylic acid, while being a structurally simple molecule, holds a significant position at the intersection of flavor chemistry and human metabolism. Its history is intertwined with the development of pyrazine chemistry, and modern synthetic methods have made it readily accessible for further investigation. As our understanding of the interplay between diet and human health deepens, the study of metabolites like 3,5-Dimethylpyrazine-2-carboxylic acid will undoubtedly continue to be an area of active and fruitful research.

References

-

Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(48), 15134–15142. [Link]

-

Britannica, T. Editors of Encyclopaedia (2023, November 27). pyrazine. Encyclopedia Britannica. [Link]

-

Wikipedia contributors. (2023, December 28). Pyrazine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-depth Technical Guide to 3,5-Dimethylpyrazine-2-Carboxylic Acid Derivatives and Analogs

Introduction

Pyrazine derivatives represent a significant class of N-heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] Among these, the 3,5-dimethylpyrazine-2-carboxylic acid scaffold has emerged as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of these compounds, intended for researchers, scientists, and professionals in drug development.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, imparts unique physicochemical properties to molecules.[2] The presence of the carboxylic acid and dimethyl functionalities on this core structure provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles. This versatility has led to the exploration of 3,5-dimethylpyrazine-2-carboxylic acid derivatives in various therapeutic areas, most notably in the fight against tuberculosis.[3][4]

This document will delve into the established synthetic routes for accessing this chemical space, detail the analytical techniques for their characterization, and critically evaluate their biological significance with a focus on their mechanism of action and SAR.

I. Synthetic Methodologies

The synthesis of 3,5-dimethylpyrazine-2-carboxylic acid and its derivatives can be achieved through several strategic pathways, often starting from commercially available pyrazine precursors. A common and effective method involves the selective oxidation of 2,5-dimethylpyrazine.[5]

Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid via Oxidation[5]

This protocol outlines a multi-step synthesis starting from 2,5-dimethylpyrazine.

Step 1: N-Oxidation

-

In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine in water.

-

Add a catalytic amount of sodium tungstate and sulfuric acid.

-

Slowly add 30% hydrogen peroxide dropwise at 70°C over 2 hours.

-

Maintain the reaction at 70°C for an additional 6 hours to yield 2,5-dimethylpyrazine-1-oxide.

Step 2: Acetoxylation

-

Suspend the 2,5-dimethylpyrazine-1-oxide in acetic anhydride.

-

Heat the mixture to reflux for 10 hours.

-

Remove acetic anhydride and the generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine.

Step 3: Hydrolysis and Oxidation

-

To the 2-acetoxymethyl-5-methylpyrazine, add a solution of sodium hydroxide.

-

Control the temperature at 20-25°C while adding an aqueous solution of potassium permanganate dropwise.

-

Upon completion of the reaction, the desired 5-methylpyrazine-2-carboxylic acid is obtained after workup and purification.

Causality of Experimental Choices:

-

The initial N-oxidation deactivates one of the methyl groups towards oxidation, allowing for selective functionalization of the other.

-

The use of acetic anhydride in the second step facilitates a rearrangement to the acetoxymethyl intermediate.

-

Potassium permanganate is a strong oxidizing agent that effectively converts the acetoxymethyl group to a carboxylic acid. Careful temperature control is crucial to prevent over-oxidation and decomposition.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for 3,5-dimethylpyrazine-2-carboxylic acid.

Amide Derivatives

A significant number of biologically active analogs are amide derivatives of the parent carboxylic acid. These are typically synthesized through standard amide coupling reactions.

Protocol 2: Amide Coupling using T3P[6]

This protocol describes a general method for the synthesis of pyrazine-2-carboxamides.

Step 1: Reactant Preparation

-

Dissolve the substituted pyrazine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add the desired piperazine or other amine derivative to the solution.

Step 2: Coupling Reaction

-

Add propylphosphonic anhydride (T3P) as a coupling reagent to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

T3P is a mild and efficient coupling reagent that minimizes side reactions and racemization (if applicable). It is often preferred over carbodiimide-based reagents for its ease of workup, as the byproducts are water-soluble.

-

The choice of solvent is critical to ensure the solubility of all reactants.

-

TLC monitoring is essential to determine the reaction endpoint and prevent the formation of degradation products.

II. Analytical Characterization

The structural elucidation and purity assessment of 3,5-dimethylpyrazine-2-carboxylic acid derivatives are crucial for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR provide detailed information about the molecular structure, including the position and number of substituents on the pyrazine ring. 2D NMR techniques like HSQC and HMBC can confirm structural assignments.[3] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.[6] |

| Infrared (IR) Spectroscopy | IR spectroscopy helps to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and amide (C=O and N-H stretches) moieties.[7] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is employed to assess the purity of the final compounds and for quantitative analysis.[5] |

| Melting Point | The melting point is a physical constant that can be used to identify a compound and assess its purity.[8] |

III. Biological Activities and Therapeutic Potential

Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][9] The most notable application is in the treatment of tuberculosis.

Antitubercular Activity

Pyrazinamide (PZA), a simple amide of pyrazine-2-carboxylic acid, is a first-line drug for tuberculosis treatment.[3] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[10][11] POA disrupts the membrane potential and inhibits trans-translation in Mycobacterium tuberculosis.[11]

Recent research has focused on developing POA analogs that can overcome PZA resistance, which often arises from mutations in the pyrazinamidase enzyme.[10] Structure-activity relationship studies have shown that substitutions at the 3, 5, and 6 positions of the pyrazine ring can significantly impact antimycobacterial activity.[10] For example, the introduction of alkylamino groups at the 3 and 5 positions of POA has been shown to increase potency.[10]

Antifungal and Antibacterial Activity

Several studies have reported the antifungal and antibacterial activities of pyrazine-2-carboxylic acid derivatives.[7][12] For instance, certain thioamide derivatives have shown promising activity against Trichophyton mentagrophytes.[12] The structure-activity relationships for these compounds suggest that the nature and position of substituents on the pyrazine ring are crucial for their antimicrobial efficacy.[7]

Mechanism of Action: A Focus on Antituberculars

The mechanism of action of PZA and its active form, POA, is multifaceted. A key target is the enzyme PanD, which is essential for coenzyme A biosynthesis in M. tuberculosis.[10] POA has been shown to induce the targeted degradation of PanD.[10]

Diagram: Proposed Mechanism of Pyrazinamide Action

Caption: Activation and mechanism of action of Pyrazinamide.

IV. Structure-Activity Relationships (SAR)

The biological activity of 3,5-dimethylpyrazine-2-carboxylic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

Lipophilicity: Increased lipophilicity has been correlated with higher antitubercular activity in some series of pyrazine-2-carboxamides.[3][4]

-

Substituents on the Pyrazine Ring: The presence and position of substituents on the pyrazine ring are critical. For instance, alkylamino groups at the 3 and 5 positions of pyrazinoic acid can enhance potency against M. tuberculosis.[10]

-

Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid group with bioisosteres has been explored, but often with limited success in improving antimycobacterial activity.[10]

-

Amide Substituents: The nature of the substituent on the amide nitrogen significantly influences the biological activity profile, including antimicrobial and photosynthesis-inhibiting effects.[4]

V. Future Directions

The 3,5-dimethylpyrazine-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of the target biology to design more potent and selective analogs.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as cancer and inflammatory disorders.

-

Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access a wider range of chemical diversity.

VI. Conclusion

3,5-Dimethylpyrazine-2-carboxylic acid and its derivatives are a versatile class of compounds with significant therapeutic potential. A thorough understanding of their synthesis, chemical properties, and biological activities is essential for the successful development of new drugs based on this scaffold. This guide has provided a comprehensive overview of the current state of knowledge in this field, offering valuable insights for researchers and drug development professionals.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. mdpi.com [mdpi.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 22. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethylpyrazine-2-carboxylic Acid

This in-depth technical guide provides a comprehensive analysis of 3,5-Dimethylpyrazine-2-carboxylic acid, a significant heterocyclic compound often found in food chemistry and as a metabolite.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

3,5-Dimethylpyrazine-2-carboxylic acid (C₇H₈N₂O₂) is a substituted pyrazine derivative. Pyrazines are a class of aromatic heterocyclic compounds that are notable for their sensory properties and are commonly formed during the Maillard reaction in cooked foods.[1] The structural characterization of such molecules is paramount for understanding their biological activity, metabolic pathways, and potential applications in pharmaceutical and flavor chemistry. This guide will detail the experimental methodologies and data interpretation for the NMR and mass spectrometric analysis of this compound.

Molecular Structure and Isomerism

The unique arrangement of substituents on the pyrazine ring dictates the chemical and physical properties of 3,5-Dimethylpyrazine-2-carboxylic acid. Understanding its structure is the first step in interpreting its spectral data.

Caption: Proposed MS/MS fragmentation pathway.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of 3,5-Dimethylpyrazine-2-carboxylic acid. The data presented in this guide are consistent with the assigned structure and serve as a valuable reference for researchers working with this and related compounds. The detailed protocols and interpretations offer a framework for the analytical validation of pyrazine derivatives in various scientific and industrial applications.

References

-

Hofmann, T. et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Available at: [Link]

-

Hofmann, T. et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Hofmann, T. et al. (2022). Supporting Information for Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications. Available at: [Link]

-

Hofmann, T. et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PubMed. Available at: [Link]

-